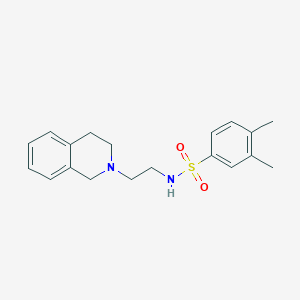
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and is known for its role in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride typically involves the stereoselective hydrolysis of 3-isobutyl glutarimide. This process can be catalyzed by specific enzymes such as imidases, which have been shown to produce the desired chiral product with high enantiomeric excess . The reaction conditions often include maintaining a pH range of 6-10 and temperatures below 40°C to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high yields and stereoselectivity. The use of bacterial strains such as Burkholderia phytofirmans has been documented to efficiently hydrolyze 3-isobutyl glutarimide to produce (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid .
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, which can be further utilized in pharmaceutical synthesis.
科学的研究の応用
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role as a GABA analog.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. As a GABA analog, it mimics the action of GABA, leading to the modulation of neurotransmission and exerting effects such as anxiolysis and anticonvulsant activity . The molecular targets include GABA receptors, and the pathways involved are primarily related to inhibitory neurotransmission.
類似化合物との比較
Similar Compounds
Pregabalin: Another GABA analog used to treat similar neurological conditions.
Gabapentin: A compound with a similar structure and mechanism of action, used for neuropathic pain and epilepsy.
Baclofen: A GABA receptor agonist used to treat spasticity.
Uniqueness
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and its high affinity for GABA receptors, which makes it particularly effective in modulating neurotransmission. Its synthesis via enzymatic hydrolysis also sets it apart from other similar compounds, providing a more efficient and stereoselective production method .
特性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-[3-(2-methylpropyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17;/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17);1H/t13-;/m0./s1 |
InChIキー |
NFPIHNNYLGUYQY-ZOWNYOTGSA-N |
異性体SMILES |
CC(C)CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O.Cl |
正規SMILES |
CC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)






![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)

![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

